(4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloromethyl group and a dimethoxybenzylidene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: This step may involve chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Dimethoxybenzylidene Moiety: This can be done through a condensation reaction between the isoxazole derivative and 2,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the isoxazole ring or the benzylidene moiety, potentially yielding various reduced derivatives.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the isoxazole ring and the dimethoxybenzylidene moiety could contribute to its bioactivity.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications. For example, isoxazole derivatives have been investigated for their potential as anti-inflammatory or neuroprotective agents.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloromethyl group may act as an alkylating agent, while the dimethoxybenzylidene moiety could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(benzylidene)isoxazol-5(4H)-one: Lacks the methoxy groups, which may affect its reactivity and biological activity.
(4E)-3-(methyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one: Substitutes the chloromethyl group with a methyl group, potentially altering its chemical properties.
(4E)-3-(chloromethyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one: Has a single methoxy group, which may influence its solubility and interactions.
Uniqueness
The presence of both the chloromethyl group and the 2,4-dimethoxybenzylidene moiety makes (4E)-3-(chloromethyl)-4-(2,4-dimethoxybenzylidene)isoxazol-5(4H)-one unique. These functional groups can significantly impact its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-9-4-3-8(12(6-9)18-2)5-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNRRRYSZDSNZ-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=NOC2=O)CCl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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